
(Difluoromethoxy)pentafluoroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Difluoromethoxy)pentafluoroethane is a fluorinated organic compound with the molecular formula C3HF7O. This compound is part of a class of chemicals known for their high stability and unique chemical properties, making them valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Difluoromethoxy)pentafluoroethane typically involves the reaction of difluoromethyl ether with pentafluoroethane under controlled conditions. The reaction is often catalyzed by a metal catalyst such as palladium or nickel to facilitate the formation of the desired product. The reaction conditions generally include moderate temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced separation techniques, such as distillation or chromatography, ensures the isolation of high-purity this compound from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions
(Difluoromethoxy)pentafluoroethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into less fluorinated derivatives.
Substitution: It can participate in substitution reactions where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy pentafluoroethanol, while reduction could produce difluoromethoxy tetrafluoroethane.
Aplicaciones Científicas De Investigación
(Difluoromethoxy)pentafluoroethane has several applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential in drug development, especially in designing molecules with enhanced bioavailability and metabolic stability.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which (Difluoromethoxy)pentafluoroethane exerts its effects involves its interaction with various molecular targets. The compound’s fluorine atoms contribute to its high electronegativity and ability to form strong bonds with other atoms. This property allows it to participate in various chemical reactions, influencing the activity of enzymes and other biological molecules. The pathways involved often include the formation of stable intermediates that facilitate the desired chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Difluoromethane: A simpler fluorinated compound with fewer fluorine atoms.
Pentafluoroethane: Similar in structure but lacks the difluoromethoxy group.
Trifluoromethoxybenzene: Contains a trifluoromethoxy group instead of difluoromethoxy.
Uniqueness
(Difluoromethoxy)pentafluoroethane is unique due to the presence of both difluoromethoxy and pentafluoroethane moieties in its structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications that require these characteristics.
Propiedades
Número CAS |
53997-64-1 |
|---|---|
Fórmula molecular |
C3HF7O |
Peso molecular |
186.03 g/mol |
Nombre IUPAC |
1-(difluoromethoxy)-1,1,2,2,2-pentafluoroethane |
InChI |
InChI=1S/C3HF7O/c4-1(5)11-3(9,10)2(6,7)8/h1H |
Clave InChI |
YMHVQCDYVNJVQE-UHFFFAOYSA-N |
SMILES canónico |
C(OC(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Thiazolidinone, 5-[[5-(3-fluoro-4-Methoxyphenyl)-2-furanyl]Methylene]-2-iMino-3-(4-Methoxyphenyl)-](/img/structure/B15175512.png)


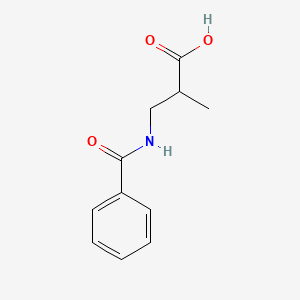
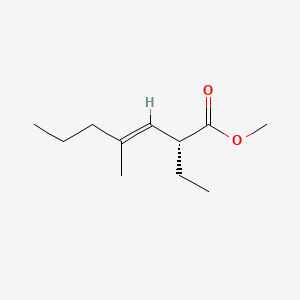
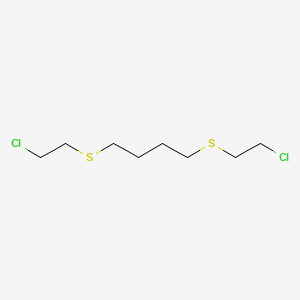



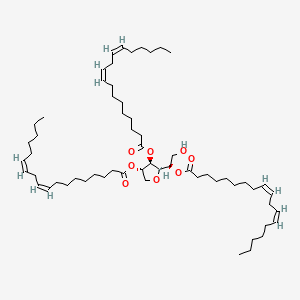
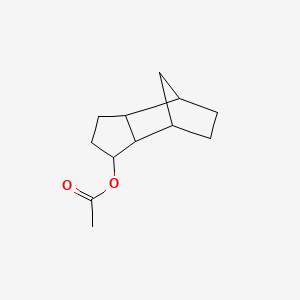
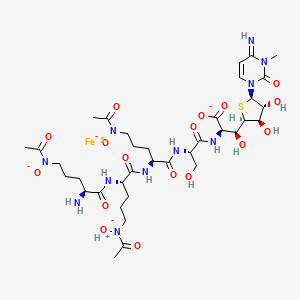
![(1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene](/img/structure/B15175570.png)

